4-Bromo-2-phenylthiophene
Overview
Description
4-Bromo-2-phenylthiophene: is an organic compound with the molecular formula C10H7BrS . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom and a phenyl group attached to the thiophene ring makes this compound unique and useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-phenylthiophene can be synthesized through several methods. One common approach involves the bromination of 2-phenylthiophene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Bromo-2-phenylthiophene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethyl sulfoxide are typically employed.
Major Products:
- Substitution reactions yield derivatives where the bromine atom is replaced by other functional groups.
- Coupling reactions produce biaryl or alkyl-aryl compounds with extended conjugation .
Scientific Research Applications
4-Bromo-2-phenylthiophene has several applications in scientific research:
Organic Electronics: It is used in the synthesis of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: The compound serves as a building block for the synthesis of biologically active molecules with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: It is utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-phenylthiophene depends on its application. In organic electronics, its conjugated system allows for efficient charge transport and light emission. In medicinal chemistry, the compound’s interactions with biological targets, such as enzymes or receptors, can modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
2-Phenylthiophene: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
4-Bromo-2-methylthiophene: Contains a methyl group instead of a phenyl group, altering its electronic properties and reactivity.
Uniqueness: 4-Bromo-2-phenylthiophene’s combination of a bromine atom and a phenyl group provides a unique balance of reactivity and stability, making it a versatile intermediate in organic synthesis and material science .
Properties
IUPAC Name |
4-bromo-2-phenylthiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCSNFCDSZARRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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